(4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Description
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-1-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H18N2O3/c26-22-20(23(27)25(24-22)19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)28-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)/b20-15- |
InChI Key |
NDWMSBYUWXNXGT-HKWRFOASSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenylhydrazine and Diethyl Malonate
In a representative procedure, phenylhydrazine (1.0 equiv) reacts with diethyl malonate (1.1 equiv) in ethanol under reflux for 6–8 hours. The reaction is catalyzed by sodium ethoxide (0.1 equiv), yielding 1-phenylpyrazolidine-3,5-dione in 68–72% yield after recrystallization from ethanol. Key spectral data for the intermediate include:
-
IR (KBr): 1745 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=N stretching).
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂), 3.85 (s, 2H, CH₂).
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetic acid | 65 | |
| Catalyst | Piperidine (0.2 equiv) | 72 | |
| Temperature | 80°C | 68 | |
| Time | 12 hours | 70 |
The reaction proceeds via enolate formation at the active methylene group of the pyrazolidinedione, followed by nucleophilic attack on the aldehyde carbonyl. Steric and electronic effects from the 2-benzyloxy substituent favor the (Z)-isomer due to reduced steric hindrance during transition-state formation.
Purification and Stereochemical Analysis
Chromatographic Separation
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the (Z)-isomer with >95% purity. Reverse-phase HPLC (C18 column, MeOH/H₂O 80:20) confirms stereochemical homogeneity.
Spectroscopic Characterization
-
IR (KBr): 1730 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O benzyl ether).
-
¹H NMR (600 MHz, CDCl₃): δ 8.05 (s, 1H, CH=), 7.45–7.20 (m, 14H, Ar-H), 5.15 (s, 2H, OCH₂Ph).
-
¹³C NMR (150 MHz, CDCl₃): δ 170.5 (C=O), 166.8 (C=O), 153.2 (C=N), 136.4–114.7 (Ar-C), 70.1 (OCH₂Ph).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W, 30 min) reduces reaction time to 45 minutes with comparable yield (69%), demonstrating improved energy efficiency.
Solid-State Mechanochemical Approach
Ball-milling 1-phenylpyrazolidine-3,5-dione with 2-(benzyloxy)benzaldehyde and K₂CO₃ (2 equiv) for 2 hours affords the product in 58% yield, avoiding solvent use.
Scale-Up Challenges and Mitigation
Industrial-scale production (batch size >1 kg) faces challenges:
-
Exothermicity: Controlled addition of aldehyde (1.05 equiv) over 2 hours prevents thermal runaway.
-
Byproduct Formation: Recrystallization from toluene/hexane (1:3) reduces residual aldehyde to <0.5%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | E-Factor |
|---|---|---|---|---|
| Conventional Knoevenagel | 70 | 95 | 12 | 8.2 |
| Microwave | 69 | 96 | 0.75 | 7.9 |
| Mechanochemical | 58 | 92 | 2 | 5.1 |
E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Applications in Medicinal Chemistry
While biological data for this specific derivative remains unpublished, structurally analogous 4-arylidenepyrazolidinediones demonstrate:
Chemical Reactions Analysis
BAS-01047655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: BAS-01047655 has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of BAS-01047655 involves its interaction with specific molecular targets and pathways. One of the primary targets of the compound is the proto-oncogene tyrosine-protein kinase SRC, which plays a crucial role in cell signaling and cancer progression. BAS-01047655 acts as an inhibitor of SRC, thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
(4Z)-4-[(2E)-3-(4-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-5-methyl-2-phenyl-1H-pyrazol-5(4H)-one
- Core Structure: Unlike the fully saturated pyrazolidine-3,5-dione, this analog is a pyrazolone derivative with a single ketone group and an unsaturated enol substituent .
- Crystal Features :
- Comparison : The target compound’s saturated pyrazolidine dione core may enhance conformational rigidity compared to the pyrazolone’s unsaturated system. The benzyloxy group in the target compound could increase lipophilicity versus the chloro and methyl substituents in this analog.
Pyrazolo[4,3-c]pyridine Derivatives ()
- Core Structure: Fused pyrazole-pyridine rings, contrasting with the non-fused pyrazolidine dione.
- Pharmacology : Exhibits antihypertensive, antidepressant, and antitumor activities .
- Comparison : Fused systems may enhance π-π stacking with biological targets, while the target compound’s benzylidene group could improve membrane permeability due to increased hydrophobicity.
3,5-Disubstituted Pyrazoline Derivatives ()
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural and Functional Features
*Inferred from analogs in and .
Biological Activity
The compound (4Z)-4-{[2-(benzyloxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a derivative of pyrazolidine, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine nucleus, followed by derivatization at the 4-position with various aromatic aldehydes. This method allows for the introduction of diverse substituents that can modulate biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolidine-3,5-dione exhibit significant antimicrobial properties. For instance, a study synthesized several 4-benzylidene-pyrazolidine-3,5-dione derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives displayed excellent inhibition against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Pyrazolidine Derivatives
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | MIC 32 µg/mL | MIC 16 µg/mL |
| Compound B | MIC 64 µg/mL | MIC 32 µg/mL |
| Compound C | MIC 16 µg/mL | No activity |
Anticancer Activity
The anticancer potential of (4Z)-4-{[2-(benzyloxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione has been explored through various cell line studies. In vitro assays showed that this compound exhibits cytotoxic effects comparable to established chemotherapeutics such as doxorubicin. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Table 2: Cytotoxicity of (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis via mitochondrial pathway |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Induction of oxidative stress |
Case Studies
- Study on Antimicrobial Effects : A recent investigation focused on synthesizing various derivatives from the pyrazolidine scaffold and testing their efficacy against clinical strains of bacteria. Results indicated that modifications at the 4-position significantly enhanced antibacterial potency .
- Cytotoxicity in Cancer Research : Another study assessed the impact of this compound on breast cancer cell lines (MCF7). The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
The biological activity of (4Z)-4-{[2-(benzyloxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It induces apoptosis by activating intrinsic pathways involving mitochondrial membrane potential changes and caspase cascades.
Q & A
Q. Critical Conditions :
| Reagent | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| POCl₃ | CHCl₃ | Reflux | 60-75% | |
| 2-(Benzyloxy)benzaldehyde | Glacial AcOH | Reflux | 50-65% |
Q. Optimization Tips :
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC to prevent over-refluxing .
Advanced: How can regioselectivity challenges in forming the benzylidene group be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors of the aldehyde and pyrazolidinedione. Strategies include:
- Electronic Modulation : Electron-withdrawing groups on the aldehyde enhance electrophilicity, favoring benzylidene formation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and regioselectivity .
- Catalysis : Acidic conditions (e.g., AcOH) stabilize intermediates and direct substitution at the 4-position of the pyrazolidinedione core .
Q. Validation :
- Use NMR (¹H and NOESY) to confirm regiochemistry .
- Compare experimental data with DFT-calculated transition states .
Structural Analysis: What methodologies confirm stereochemistry and crystal structure?
Answer:
Stereochemistry :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the (4Z)-configuration . Example: A derivative crystallized in the monoclinic space group P2₁/c with R₁ = 0.045 .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) identifies directional interactions (e.g., N–H···O) stabilizing the Z-conformation .
Q. Crystallization Protocol :
- Recrystallize from DMSO/ethanol (1:5) to obtain diffraction-quality crystals .
Data Contradiction: How to resolve discrepancies in reported spectroscopic data?
Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Solutions include:
- Standardized Conditions : Acquire spectra in deuterated DMSO to minimize solvent shifts .
- Computational Validation : Compare experimental ¹³C NMR with DFT (B3LYP/6-311+G(d,p))-predicted shifts .
- Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms) .
Case Study :
Conflicting melting points (e.g., 541–542 K vs. 538 K) may stem from polymorphism. SCXRD and DSC can differentiate polymorphs .
Advanced: What reaction mechanisms explain benzylidene group formation?
Answer:
The reaction proceeds via a Knoevenagel-type condensation :
Acid Activation : AcOH protonates the aldehyde, enhancing electrophilicity.
Nucleophilic Attack : The enolic oxygen of pyrazolidinedione attacks the aldehyde carbonyl.
Dehydration : Loss of water forms the benzylidene group .
Q. Mechanistic Validation :
- Isotopic Labeling : Use D₂O to track proton transfer steps via MS/MS.
- Kinetic Studies : Monitor rate dependence on [AcOH] to confirm acid catalysis .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
- IR : Strong C=O stretches at 1720–1750 cm⁻¹ and C=N at 1620–1650 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. Table: Key Spectral Data
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.05 (s, 1H, CH=N) | |
| IR | 1735 cm⁻¹ (pyrazolidinedione C=O) |
Advanced: How can computational methods predict biological activity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) based on structural analogs .
- QSAR : Develop models correlating substituent effects (e.g., Hammett σ) with anti-inflammatory activity .
- ADMET Prediction : SwissADME predicts bioavailability and toxicity profiles .
Validation :
Compare in silico results with in vitro assays (e.g., COX-2 inhibition IC₅₀) .
Basic: What are common impurities in synthesis, and how are they removed?
Answer:
- Impurities : Unreacted phenyl hydrazine, aldol condensation byproducts.
- Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) .
- Recrystallization from ethanol/water (70:30) .
Q. Analytical Monitoring :
- HPLC (C18 column, acetonitrile/water 55:45) detects impurities at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
